molecular formula C5H2Br3N B1317647 2,4,6-Tribromopyridine CAS No. 2408-70-0

2,4,6-Tribromopyridine

Cat. No.: B1317647
CAS No.: 2408-70-0
M. Wt: 315.79 g/mol
InChI Key: WALXYTCBNHJWER-UHFFFAOYSA-N
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Description

2,4,6-Tribromopyridine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions on the pyridine ring. This compound has the molecular formula C5H2Br3N and a molecular weight of 315.79 g/mol . It is a solid at room temperature, with a melting point of 105-106°C and a boiling point of 306°C . The compound is known for its applications in various fields, including organic synthesis and material science.

Safety and Hazards

2,4,6-Tribromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the future directions of 2,4,6-Tribromopyridine could be in these areas.

Mechanism of Action

Preparation Methods

2,4,6-Tribromopyridine can be synthesized through several methods. One common synthetic route involves the bromination of pyridine derivatives. For instance, 2,6-dibromopyridine can be further brominated using bromine in the presence of a catalyst to yield this compound . Another method involves the reaction of pyridine with phosphorus tribromide and bromine under controlled conditions . Industrial production methods typically involve similar bromination reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,4,6-Tribromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Although less common, oxidation reactions can modify the pyridine ring or the substituents attached to it.

Common reagents used in these reactions include sodium methoxide, n-butyl lithium, and various brominating agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,4,6-Tribromopyridine can be compared with other brominated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific bromination pattern, which provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2,4,6-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALXYTCBNHJWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542210
Record name 2,4,6-Tribromopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408-70-0
Record name 2,4,6-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2408-70-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the bromine atoms in 2,4,6-tribromopyridine reactive?

A1: The reactivity of the bromine atoms in this compound stems from their position on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a partial positive charge on the carbon atoms, particularly those at the 2, 4, and 6 positions. This makes the bromine atoms at these positions susceptible to nucleophilic substitution reactions. [, ]

Q2: How does the choice of solvent influence the reactivity of this compound with nucleophiles?

A2: Research shows that the solvent plays a crucial role in dictating the regioselectivity of nucleophilic substitution reactions with this compound. For instance, when reacting with sodium phenate:

  • In phenol: The bromine atoms at the 2 and 6 positions are preferentially substituted, followed by the bromine at the 4 position. []
  • In water: The rate of substitution at the 4 position is enhanced, even surpassing the rate at the 2 and 6 positions. []

Q3: Can you provide an example of a reaction where this compound acts as a building block for larger molecules?

A3: this compound is a valuable precursor in synthesizing hyperbranched polypyridines. A study demonstrated the synthesis of a hyperbranched polypyridine via a nickel-catalyzed chain-growth condensation polymerization using this compound and 2,5-dibromopyridine as monomers. [] This highlights the potential of this compound in constructing complex polymeric materials.

Q4: What is known about the bromination of 2,6-dibromopyridine at high temperatures?

A4: Research has explored the bromination of 2,6-dibromopyridine at temperatures between 450°C and 580°C. Several key findings include:

  • Iron bromide or copper bromide catalysts: These catalysts promote the substitution of hydrogen atoms at the 3 and 5 positions with bromine. []
  • Uncatalyzed reactions or reactions with pumice as contact substance: These conditions primarily lead to the formation of this compound through the substitution of the hydrogen atom at the 4 position. [, ]
  • Formation of tetrabromopyridine: At temperatures around 500°C, 2,3,4,6-tetrabromopyridine is formed as a byproduct, indicating further bromination is possible. []

Q5: How can this compound be used to introduce fluorous chains into pyridine derivatives?

A5: this compound can undergo palladium-catalyzed Negishi coupling reactions to introduce fluorous chains. One study demonstrated this by reacting this compound with IZnCH(2)CH(2)R(f8) (where R(f8) = (CF(2))(7)CF(3)) in the presence of a palladium catalyst. This reaction yielded 2,4,6-NC(5)H(2)(CH(2)CH(2)R(f8))(3), showcasing the potential of this approach for incorporating fluorous tags into pyridine-based molecules. []

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